molecular formula C10H11N3O B1470649 2-Azido-1-(2,4-dimethylphenyl)ethan-1-one CAS No. 35947-96-7

2-Azido-1-(2,4-dimethylphenyl)ethan-1-one

Cat. No.: B1470649
CAS No.: 35947-96-7
M. Wt: 189.21 g/mol
InChI Key: SJGNHMMIUOZFKM-UHFFFAOYSA-N
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Description

2-Azido-1-(2,4-dimethylphenyl)ethan-1-one is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and reactivity. This compound is characterized by the presence of an azido group (-N₃) attached to an ethanone backbone, which is further substituted with a 2,4-dimethylphenyl group. The azido group imparts significant reactivity, making this compound a valuable intermediate in organic synthesis and a subject of interest in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-1-(2,4-dimethylphenyl)ethan-1-one typically involves the following steps:

    Starting Material: The synthesis begins with 2,4-dimethylacetophenone as the starting material.

    Azidation: The key step involves the introduction of the azido group. This is usually achieved by treating the starting material with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile (CH₃CN). The reaction is often carried out under reflux conditions to ensure complete conversion.

    Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Azido-1-(2,4-dimethylphenyl)ethan-1-one undergoes various types of chemical reactions, including:

    Reduction: The azido group can be reduced to an amine group (-NH₂) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or thiols.

    Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation.

    Nucleophiles: Halides, thiols.

    Cycloaddition Conditions: Copper(I) catalysts for Huisgen cycloaddition.

Major Products Formed

    Reduction: 2-Amino-1-(2,4-dimethylphenyl)ethan-1-one.

    Substitution: Various substituted ethanones depending on the nucleophile used.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

2-Azido-1-(2,4-dimethylphenyl)ethan-1-one has several scientific research applications:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is employed in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

    Bioconjugation: The azido group allows for bioconjugation reactions, enabling the attachment of biomolecules to various surfaces or carriers for biomedical applications.

Mechanism of Action

The mechanism of action of 2-Azido-1-(2,4-dimethylphenyl)ethan-1-one is primarily dictated by the reactivity of the azido group. The azido group can undergo reduction, substitution, or cycloaddition reactions, leading to the formation of various products. These reactions often involve the formation of reactive intermediates, such as nitrenes, which can further react with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Similar Compounds

    2-Azido-1-phenylethan-1-one: Similar structure but lacks the 2,4-dimethyl substitution on the phenyl ring.

    2-Azido-1-(4-methylphenyl)ethan-1-one: Similar structure with a single methyl substitution on the phenyl ring.

    2-Azido-1-(2,6-dimethylphenyl)ethan-1-one: Similar structure with methyl substitutions at different positions on the phenyl ring.

Uniqueness

2-Azido-1-(2,4-dimethylphenyl)ethan-1-one is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. The presence of the azido group also imparts significant versatility, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2-azido-1-(2,4-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-7-3-4-9(8(2)5-7)10(14)6-12-13-11/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGNHMMIUOZFKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CN=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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